5-(1,3-Benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole is a complex organic compound that features a benzodioxole ring, a bromofuran ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Bromination of Furan: The furan ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxadiazole Ring: This can be synthesized by reacting a hydrazide with a nitrile oxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the oxadiazole ring.
Substitution: The bromine atom on the furan ring makes it a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Nucleophiles like amines or thiols could be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Its unique structure might make it useful in the development of organic semiconductors or other advanced materials.
Biology and Medicine
Pharmacology: Compounds with similar structures have been investigated for their potential as anti-inflammatory, antimicrobial, or anticancer agents.
Biochemistry: It could be used as a probe to study enzyme mechanisms or as a building block for more complex bioactive molecules.
Industry
Chemical Industry: It might be used in the synthesis of dyes, pigments, or other specialty chemicals.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzodioxol-5-yl)-3-(5-chlorofuran-2-yl)-1,2,4-oxadiazole
- 5-(1,3-Benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the bromine atom in 5-(1,3-Benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole might confer unique reactivity and biological activity compared to its analogs. This could make it particularly valuable in specific applications where such properties are desired.
Properties
Molecular Formula |
C13H7BrN2O4 |
---|---|
Molecular Weight |
335.11 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7BrN2O4/c14-11-4-3-9(19-11)12-15-13(20-16-12)7-1-2-8-10(5-7)18-6-17-8/h1-5H,6H2 |
InChI Key |
WATABUSYOMFCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC=C(O4)Br |
Origin of Product |
United States |
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